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Compound of Interest

Compound Name: Trt-PEG4-C2-acid hydrate

Cat. No.: B1341378 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Trt-PEG4-C2-acid hydrate (CAS number 1189873-11-7) is a heterobifunctional linker

molecule widely employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

PROTACs represent a revolutionary therapeutic modality designed to hijack the cell's natural

protein disposal machinery—the ubiquitin-proteasome system—to selectively eliminate

disease-causing proteins. This is achieved by creating a ternary complex between the target

protein of interest (POI), an E3 ubiquitin ligase, and the PROTAC molecule itself.

The linker component of a PROTAC is a critical determinant of its efficacy, influencing the

stability and geometry of this ternary complex, as well as the overall physicochemical

properties of the molecule, such as solubility and cell permeability. Trt-PEG4-C2-acid hydrate
is a polyethylene glycol (PEG)-based linker, which offers several advantages in PROTAC

design, including enhanced hydrophilicity and a flexible scaffold that can be optimized for

effective protein degradation.

This technical guide provides a comprehensive overview of the properties of Trt-PEG4-C2-acid
hydrate, along with detailed, representative experimental protocols for its application in

PROTAC synthesis and evaluation.
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The following table summarizes the key quantitative data for Trt-PEG4-C2-acid hydrate.

Property Value

CAS Number 1189873-11-7

Molecular Formula C₃₀H₃₈O₇S

Molecular Weight 542.68 g/mol

Appearance White to off-white solid

Purity Typically ≥95%

Storage Conditions
Powder: -20°C for up to 2 years. In solvent (e.g.,

DMSO): -80°C for up to 6 months.

Core Application: PROTAC Synthesis
Trt-PEG4-C2-acid hydrate serves as a linker with a terminal carboxylic acid for covalent

conjugation to an amine-containing molecule, and a trityl-protected thiol at the other end. The

trityl (Trt) group is a protecting group for the thiol, which can be selectively removed to allow for

further conjugation. The carboxylic acid moiety is typically used to form an amide bond with an

E3 ligase ligand (e.g., derivatives of thalidomide, pomalidomide, or VHL ligands) or a POI-

binding ligand.

General PROTAC Synthesis Workflow
The synthesis of a PROTAC using a linker like Trt-PEG4-C2-acid hydrate generally follows a

multi-step process. The diagram below illustrates a typical workflow.
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Caption: A general experimental workflow for PROTAC synthesis.

Experimental Protocols
Disclaimer: The following protocols are representative examples for the synthesis and

evaluation of PROTACs using PEG-based linkers with a terminal carboxylic acid. These are

provided for illustrative purposes, as specific, peer-reviewed publications detailing the use of

CAS 1189873-11-7 were not available at the time of writing. Researchers should optimize

these protocols based on the specific chemistry of their ligands.
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Protocol 1: Synthesis of a PROTAC via Amide Coupling
and Thiol Chemistry
This protocol describes the synthesis of a PROTAC where the Trt-PEG4-C2-acid hydrate
linker is first coupled to an amine-containing E3 ligase ligand, followed by deprotection and

conjugation to a POI ligand.

Step 1: Amide Coupling of Linker and E3 Ligase Ligand

Reagents and Materials:

Trt-PEG4-C2-acid hydrate (1.0 equivalent)

Amine-containing E3 ligase ligand (e.g., pomalidomide derivative) (1.0 equivalent)

HATU (1.2 equivalents)

DIPEA (2.0 equivalents)

Anhydrous DMF

Reaction vessel, magnetic stirrer, nitrogen atmosphere setup

Procedure:

1. Dissolve Trt-PEG4-C2-acid hydrate and the amine-containing E3 ligase ligand in

anhydrous DMF in a reaction vessel.

2. Add HATU and DIPEA to the solution.

3. Stir the reaction mixture at room temperature under a nitrogen atmosphere for 2-4 hours.

4. Monitor the reaction progress by LC-MS.

5. Upon completion, dilute the reaction mixture with water and extract with an appropriate

organic solvent (e.g., ethyl acetate).
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6. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

7. Purify the crude product by flash column chromatography to obtain the Trt-protected

linker-E3 ligase conjugate.

Step 2: Trityl Deprotection

Reagents and Materials:

Trt-protected linker-E3 ligase conjugate (1.0 equivalent)

Trifluoroacetic acid (TFA) (e.g., 5-10% in DCM)

Triethylsilane (TES) or other scavenger (to trap the trityl cation)

Anhydrous DCM

Reaction vessel, magnetic stirrer

Procedure:

1. Dissolve the Trt-protected conjugate in anhydrous DCM.

2. Add triethylsilane to the solution.

3. Slowly add TFA to the reaction mixture.

4. Stir at room temperature for 1-2 hours, monitoring by LC-MS.

5. Upon completion, concentrate the reaction mixture under reduced pressure to remove TFA

and DCM.

6. The resulting deprotected thiol-linker-E3 ligase conjugate can be used directly in the next

step or purified if necessary.

Step 3: Conjugation to POI Ligand

Reagents and Materials:
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Deprotected thiol-linker-E3 ligase conjugate (1.0 equivalent)

POI ligand with a thiol-reactive group (e.g., a maleimide) (1.1 equivalents)

Anhydrous DMSO or other suitable solvent

Reaction vessel, magnetic stirrer

Procedure:

1. Dissolve the deprotected thiol-linker-E3 ligase conjugate and the POI ligand in anhydrous

DMSO.

2. Stir the reaction mixture at room temperature for 12-24 hours.

3. Monitor the reaction progress by LC-MS.

4. Upon completion, purify the final PROTAC by preparative reverse-phase HPLC using a

C18 column with a water/acetonitrile gradient containing 0.1% TFA.

Protocol 2: Western Blotting for Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with the

synthesized PROTAC.

Cell Culture and Treatment:

1. Plate cells at an appropriate density and allow them to adhere overnight.

2. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a

specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

Cell Lysis:

1. Wash the cells with ice-cold PBS.

2. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

3. Scrape the cells and collect the lysate.
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4. Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

Protein Quantification:

1. Determine the protein concentration of the supernatant using a BCA protein assay.

SDS-PAGE and Western Blotting:

1. Normalize the protein concentrations and prepare samples with Laemmli buffer.

2. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

3. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

4. Incubate the membrane with a primary antibody against the target protein and a loading

control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.

5. Wash the membrane with TBST and incubate with an appropriate HRP-conjugated

secondary antibody for 1 hour at room temperature.

6. Wash the membrane again and detect the signal using an enhanced chemiluminescence

(ECL) substrate.

Data Analysis:

1. Quantify the band intensities using densitometry software.

2. Normalize the target protein band intensity to the loading control band intensity.

3. Calculate the percentage of protein degradation relative to the vehicle control.

4. Plot the percentage of degradation against the PROTAC concentration to determine the

DC₅₀ (concentration at which 50% degradation is achieved) and Dₘₐₓ (maximum

degradation).

Signaling Pathway and Mechanism of Action
The fundamental mechanism of action for a PROTAC is to induce the proximity of a target

protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of
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the target protein by the proteasome.

Cellular Components

Degradation Pathway

PROTAC

Ternary Complex
(POI-PROTAC-E3)

Target Protein (POI) E3 Ubiquitin Ligase

Ubiquitination of POI

Induces

PROTAC Recycling

Releases

26S Proteasome

Targets POI to

POI Degradation

Mediates

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1341378?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1341378?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [In-Depth Technical Guide: Trt-PEG4-C2-acid hydrate
(CAS 1189873-11-7)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1341378#trt-peg4-c2-acid-hydrate-cas-number-
1189873-11-7]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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